molecular formula C17H13ClN2O2S2 B3542752 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No.: B3542752
M. Wt: 376.9 g/mol
InChI Key: MHLYVNAYFQRYTD-UHFFFAOYSA-N
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Description

  • The thienyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a thienyl halide in the presence of a base such as potassium carbonate.
  • Allylation:

    • The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.
  • Industrial Production Methods:

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone typically involves multiple steps:

    • Formation of the Quinazolinone Core:

      • The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or allylic alcohols.
    • Reduction:

      • Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.
    • Substitution:

      • The thienyl and allyl groups can participate in various substitution reactions, such as halogenation or nucleophilic substitution.

    Common Reagents and Conditions:

      Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

    Major Products:

      Oxidation: Epoxides, allylic alcohols.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated derivatives.

    Scientific Research Applications

    Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential to form various derivatives.

    Biology and Medicine:

    • Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
    • Used in the development of new therapeutic agents targeting specific biological pathways.

    Industry:

    • Potential applications in the development of agrochemicals and materials science.

    Mechanism of Action

    The mechanism of action of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone depends on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

    Comparison with Similar Compounds

    • 2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
    • 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

    Uniqueness:

    • The presence of the allyl group in 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone provides unique reactivity and potential biological activity compared to its analogs.
    • The specific substitution pattern on the thienyl ring can significantly influence its pharmacological properties and reactivity.

    This compound’s unique structure and functional groups make it a valuable subject for further research in various scientific fields.

    Properties

    IUPAC Name

    2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H13ClN2O2S2/c1-2-9-20-16(22)11-5-3-4-6-12(11)19-17(20)23-10-13(21)14-7-8-15(18)24-14/h2-8H,1,9-10H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MHLYVNAYFQRYTD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(S3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H13ClN2O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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